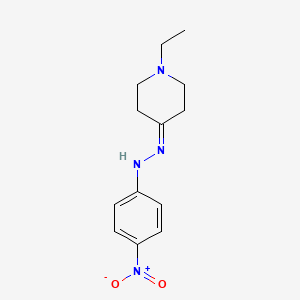

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C13H18N4O2 |

|---|---|

Molekulargewicht |

262.31 g/mol |

IUPAC-Name |

N-[(1-ethylpiperidin-4-ylidene)amino]-4-nitroaniline |

InChI |

InChI=1S/C13H18N4O2/c1-2-16-9-7-12(8-10-16)15-14-11-3-5-13(6-4-11)17(18)19/h3-6,14H,2,7-10H2,1H3 |

InChI-Schlüssel |

SQDRUZYOIRVFTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reagents and Conditions

| Reagent/Component | Role | Typical Conditions |

|---|---|---|

| 1-Ethylpiperidine | Piperidine ring source | Used as starting amine |

| 4-Nitrophenylhydrazine | Hydrazine derivative | Reacts with aldehyde or ketone |

| 4-Nitrobenzaldehyde | Aldehyde precursor | Condenses with hydrazine |

| Solvent (Ethanol or Acetic Acid) | Reaction medium | Reflux for 3-6 hours |

| Acid catalyst (optional) | Facilitates condensation | Acetic acid or similar |

| Temperature | Promotes reaction | 70-110 °C (reflux) |

Reaction Procedure

Mixing: 1-Ethylpiperidine is combined with 4-nitrophenylhydrazine and 4-nitrobenzaldehyde in ethanol or acetic acid.

Reflux: The mixture is refluxed for 3 to 6 hours to promote condensation and hydrazone formation.

Isolation: After completion, the reaction mixture is cooled, and the product precipitates or is extracted.

Purification: The crude product is purified by recrystallization from ethanol or by chromatographic methods to achieve high purity (typically >95%).

Reaction Mechanism

The hydrazone formation proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of hydrazones. The piperidine nitrogen is substituted with an ethyl group, which remains intact during the reaction.

Research Findings and Yields

Yields for similar hydrazone compounds, including 1-ethylpiperidine derivatives with nitrophenyl hydrazones, are reported in the range of 70-85% under optimized conditions.

Characterization data such as melting points (~200-201 °C), IR spectra showing NH and C=N stretches, and NMR data confirm the structure and purity of the synthesized compound.

The hydrazone linkage is stable under standard laboratory conditions, and the compound exhibits good shelf stability when stored sealed at 2-8 °C.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Ethanol or Acetic Acid | Ethanol preferred for easier work-up |

| Reaction Time | 3-6 hours | Longer times improve yield |

| Temperature | Reflux (70-110 °C) | Ensures completion of condensation |

| Yield | 70-85% | Depends on purity of starting materials |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

| Storage | Sealed, 2-8 °C | Maintains compound stability |

Notes on Alternative Methods and Variations

Some protocols use direct reaction of 1-ethylpiperidine with 4-nitrobenzaldehyde followed by treatment with hydrazine derivatives to form the hydrazone in situ.

Acid catalysts such as acetic acid or ammonium acetate can be added to enhance the rate of condensation.

Solvent-free or microwave-assisted synthesis methods have been explored in related hydrazone chemistry to improve reaction efficiency and reduce environmental impact, though specific data for this compound are limited.

Analyse Chemischer Reaktionen

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the conversion of the nitro group to an amino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Piperidine-Based Hydrazones

(E)-2,6-Bis(4-bromophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (Compound 9) Structure: Features a trichlorophenyl-hydrazono group and bromophenyl substituents on the piperidine ring. Key Differences: Bulkier substituents (bromo and trichlorophenyl) compared to the 4-nitrophenyl group in the target compound. Activity: Demonstrated excellent antimicrobial activity against bacterial and fungal strains, attributed to the electron-withdrawing trichlorophenyl group enhancing reactivity .

3,3-Dimethyl-2,6-diphenyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine Structure: Similar hydrazono-piperidine scaffold but with dimethyl and diphenyl substituents. Activity: Showed strong binding interactions with lanosterol 14α-demethylase (CYP51), a fungal enzyme target, via hydrophobic interactions .

Non-Piperidine Hydrazones

Ethyl-3-(2-(4-nitrophenyl)hydrazono)butanoate (NEP) Structure: A non-cyclic hydrazone with a 4-nitrophenyl group and ester functionality. Application: Forms stable metal complexes (e.g., Co(II), Ni(II)) with enhanced antifungal activity compared to the free ligand .

3-((2-(4-Nitrophenyl)hydrazono)methyl)-2-phenoxyquinoline (5a) Structure: Quinoline core with a hydrazono-methyl-4-nitrophenyl side chain. Spectroscopy: ¹H NMR signals for aromatic protons appear at δ 7.3–8.5 ppm, similar to the target compound’s expected downfield shifts .

Spectral and Physicochemical Properties

- NMR Trends : Aromatic protons in hydrazones typically resonate at δ 7.0–8.5 ppm due to conjugation with the nitro group . Piperidine/piperazine ring protons appear upfield (δ 2.2–3.5) .

Biologische Aktivität

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a novel compound featuring a piperidine ring with a hydrazone moiety and a nitrophenyl substituent. This unique structure suggests potential biological activities, making it a candidate for further pharmacological studies. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 262.31 g/mol

The compound's structure is characterized by:

- A piperidine ring, which is known for its diverse biological activities.

- A hydrazone linkage that can enhance interactions with biological targets.

- A nitrophenyl group that may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with an appropriate piperidine derivative in the presence of an acid catalyst. The reaction can be optimized using various solvents and temperatures to yield high purity products.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar hydrazone derivatives. For instance, derivatives with piperidine structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound X | 3.12 - 12.5 | Escherichia coli |

Anticholinesterase Activity

In related studies, hydrazone derivatives have been assessed for their anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds similar to this compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential cognitive-enhancing effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as AChE and DNA gyrase, which are vital in various biochemical pathways.

- Biofilm Inhibition : Some derivatives have exhibited the ability to disrupt biofilm formation, enhancing their effectiveness against bacterial infections .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a piperidine derivative exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin.

- Neuroprotective Effects : Another investigation revealed that certain hydrazone compounds improved cognitive function in animal models, supporting their use in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.